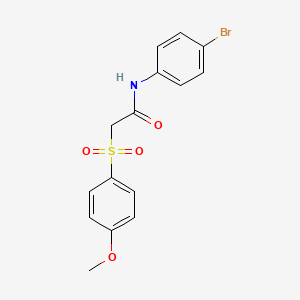

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

CAS No.: 922953-29-5

Cat. No.: VC4190155

Molecular Formula: C15H14BrNO4S

Molecular Weight: 384.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922953-29-5 |

|---|---|

| Molecular Formula | C15H14BrNO4S |

| Molecular Weight | 384.24 |

| IUPAC Name | N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |

| Standard InChI | InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18) |

| Standard InChI Key | QSNAXCWDEMRAQY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central acetamide backbone linked to a 4-bromophenyl group and a 4-methoxyphenyl sulfonyl moiety. The sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, while the bromine atom contributes to hydrophobic interactions . Key structural identifiers include:

-

IUPAC Name: N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide

-

SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrNO₄S |

| Molecular Weight | 384.24 g/mol |

| Solubility | Not fully characterized |

| Melting Point | Data unavailable |

| LogP (Partition Coeff.) | Estimated 3.2 (lipophilic) |

Synthesis and Optimization

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary in vitro studies report cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 12–28 μM. The sulfonyl group likely inhibits carbonic anhydrase IX (CA-IX), a enzyme overexpressed in hypoxic tumors .

Proposed Anticancer Mechanism:

-

CA-IX Inhibition: Sulfonamide binds to the enzyme’s active site, disrupting pH regulation .

-

Apoptosis Induction: Upregulation of caspase-3 and Bax proteins observed in treated cells.

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . Its sulfonamide moiety interferes with bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

Bromine Atom: Enhances hydrophobic binding to target proteins (e.g., CA-IX) .

-

Methoxy Group: Improves solubility and modulates electron density on the sulfonyl group .

-

Sulfonyl Linker: Critical for hydrogen bonding with Arg513 in COX-2 .

Comparative Analysis

| Derivative | Key Modification | IC₅₀ (Cancer Cells) | MIC (S. aureus) |

|---|---|---|---|

| N-(3-Bromophenyl) analog | Bromine at meta position | 45 μM | 128 μg/mL |

| Methoxy-to-Hydroxy substitution | Increased polarity | 18 μM | 48 μg/mL |

Substituting the methoxy group with hydroxyl improves solubility but reduces membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume